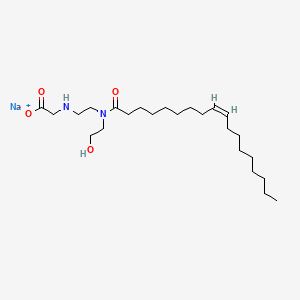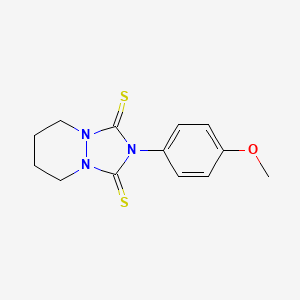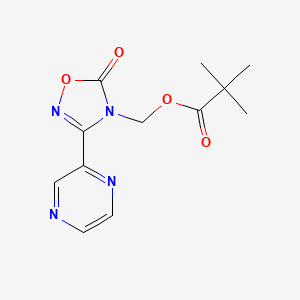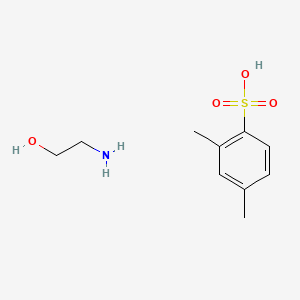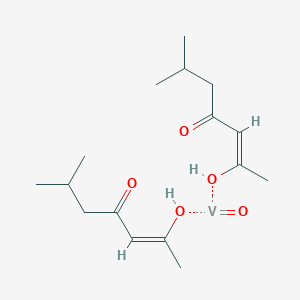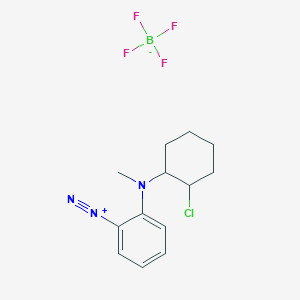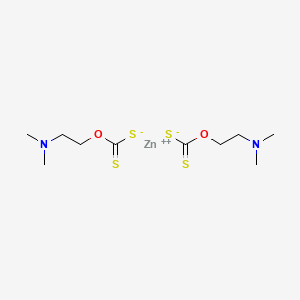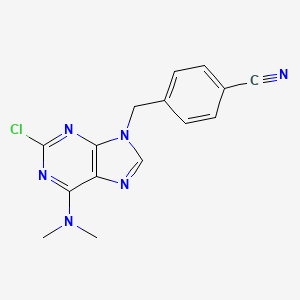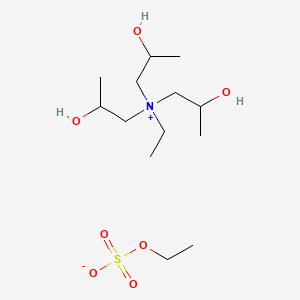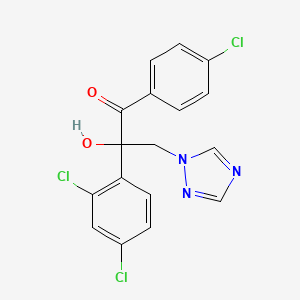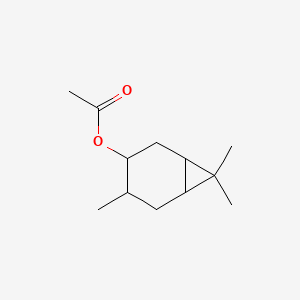
4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate is an organic compound with the molecular formula C12H20O2. It is a bicyclic ester that features a unique structure, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate typically involves the esterification of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-one: Shares a similar bicyclic structure but differs in functional groups.
3-Carene: Another bicyclic compound with a similar carbon skeleton but different functional groups.
Filifolone: A related bicyclic ketone with distinct structural features
Uniqueness
4,7,7-Trimethylbicyclo(41Its bicyclic structure also contributes to its stability and versatility in synthetic chemistry .
Properties
CAS No. |
85392-39-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl) acetate |
InChI |
InChI=1S/C12H20O2/c1-7-5-9-10(12(9,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3 |
InChI Key |
UWKSAKQUWSBZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


